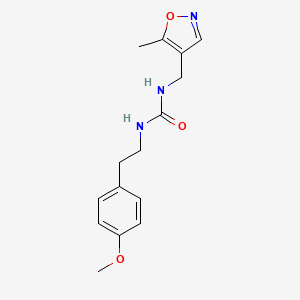![molecular formula C17H15N5O B2817046 2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine CAS No. 1797043-96-9](/img/structure/B2817046.png)
2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine” is a complex organic molecule. It contains a pyridine ring, an azetidine ring, and a 1,2,3-triazole ring, all of which are common structures in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring, an azetidine ring, and a 1,2,3-triazole ring. The triazole ring is attached to the phenyl group .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity and Synthesis
Fused heterocyclic triazoles, including those with pyridine and azetidine moieties, have been extensively explored for their biological properties, including antimicrobial activities. For instance, the synthesis of new triazolo[4,3-a]pyridines via oxidative cyclization has demonstrated potent antimicrobial agents, emphasizing the role of iodine(III)-mediated oxidative approaches in accessing new compounds with significant biological activity (Prakash et al., 2011).
Catalysis and Luminescence
Compounds incorporating pyridine and triazole rings have found applications in catalysis and as luminescent materials. Research into cationic Ir(III) complexes featuring azole-type ancillary ligands, including pyridine-azole moieties, has shed light on their photophysical, electrochemical, and charge-transporting properties. These studies demonstrate the potential of such complexes in applications ranging from OLEDs to photovoltaic devices, with specific modifications to the ligand structure enabling fine-tuning of the emission properties and quantum yields (Huang et al., 2016).
Structural and Stability Comparisons
The structural motifs and stability of complexes derived from pyridyl-triazole ligands have been compared, revealing insights into their chemical and physical properties. Such studies not only contribute to a deeper understanding of the molecular architecture but also to the development of more efficient and stable compounds for various applications, including as ligands in coordination chemistry and catalysis (Lo et al., 2015).
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its potential uses in medicinal chemistry, given the presence of the 1,2,3-triazole ring, which is a common feature in many pharmaceuticals . Further studies could also explore its synthesis and physical and chemical properties in more detail.
Wirkmechanismus
Target of Action
Similar 1,2,3-triazole derivatives have been reported to interact withcarotenoid dehydrosqualene synthase and lanosterol 14α-demethylase (CYP51) . These enzymes play crucial roles in the biosynthesis of essential components in certain bacteria and fungi, making them potential targets for antimicrobial agents .
Mode of Action
Similar 1,2,3-triazole derivatives have been shown to inhibit the activity of their target enzymes through molecular interactions . This inhibition can disrupt the normal functioning of the microorganisms, leading to their death .
Biochemical Pathways
The inhibition of carotenoid dehydrosqualene synthase and lanosterol 14α-demethylase can disrupt the biosynthesis of essential components in certain bacteria and fungi . This disruption can affect various downstream effects, potentially leading to the death of the microorganisms .
Pharmacokinetics
Similar 1,2,3-triazole derivatives have been reported to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
Similar 1,2,3-triazole derivatives have been reported to exhibit antimicrobial activity, suggesting that this compound may also have similar effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of similar compounds .
Eigenschaften
IUPAC Name |
[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c23-17(15-8-4-5-9-18-15)21-10-14(11-21)22-12-16(19-20-22)13-6-2-1-3-7-13/h1-9,12,14H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQAMDAEFKTACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2816965.png)
![2-[2-Oxo-2-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2816966.png)
![1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B2816968.png)
![Methyl 2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2816969.png)
![6-(3-methoxypropyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2816971.png)
![N-cyclopentyl-2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2816972.png)
![N-(1-cyanocyclobutyl)-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2816973.png)
![9-(4-(2-hydroxyethyl)phenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2816975.png)


![5-[(4-chlorophenyl)sulfonyl]-N-ethyl-N-phenylthiophene-2-carboxamide](/img/structure/B2816979.png)

![Tert-butyl N-[[2-methyl-4-(methylsulfonimidoyl)pyrazol-3-yl]methyl]carbamate](/img/structure/B2816983.png)
![3-[(2,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
